molecular formula C24H19N3O5 B5041501 2-(1,3-Dioxo-2,3-dihydro-1H-isoindol-2-YL)-N-(2-methylphenyl)-3-(4-nitrophenyl)propanamide

2-(1,3-Dioxo-2,3-dihydro-1H-isoindol-2-YL)-N-(2-methylphenyl)-3-(4-nitrophenyl)propanamide

Cat. No.: B5041501
M. Wt: 429.4 g/mol
InChI Key: OJZVMQDRRUQCDT-UHFFFAOYSA-N
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Description

2-(1,3-Dioxo-2,3-dihydro-1H-isoindol-2-YL)-N-(2-methylphenyl)-3-(4-nitrophenyl)propanamide is a complex organic compound that belongs to the class of amides This compound features a unique combination of functional groups, including an isoindoline-1,3-dione moiety, a nitrophenyl group, and a methylphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1,3-Dioxo-2,3-dihydro-1H-isoindol-2-YL)-N-(2-methylphenyl)-3-(4-nitrophenyl)propanamide typically involves multi-step organic reactions. One common approach is the condensation of an appropriate isoindoline-1,3-dione derivative with a nitrophenylpropanoic acid derivative, followed by amidation with a methylphenylamine. The reaction conditions often require the use of catalysts, solvents, and controlled temperatures to ensure high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the desired production volume, cost efficiency, and environmental considerations. Optimization of reaction parameters, such as temperature, pressure, and reaction time, is crucial to maximize yield and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

2-(1,3-Dioxo-2,3-dihydro-1H-isoindol-2-YL)-N-(2-methylphenyl)-3-(4-nitrophenyl)propanamide can undergo various chemical reactions, including:

    Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.

    Reduction: The nitro group can be reduced to an amino group under suitable conditions.

    Substitution: The aromatic rings can participate in electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as hydrogen gas (H₂) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) can be employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the nitrophenyl group may yield nitro derivatives, while reduction can produce amino derivatives.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Investigating its interactions with biological macromolecules.

    Medicine: Exploring its potential as a pharmaceutical intermediate or active ingredient.

    Industry: Utilized in the development of advanced materials or chemical processes.

Mechanism of Action

The mechanism of action of 2-(1,3-Dioxo-2,3-dihydro-1H-isoindol-2-YL)-N-(2-methylphenyl)-3-(4-nitrophenyl)propanamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biochemical pathways. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2-(1,3-Dioxo-2,3-dihydro-1H-isoindol-2-YL)-N-phenyl-3-(4-nitrophenyl)propanamide
  • 2-(1,3-Dioxo-2,3-dihydro-1H-isoindol-2-YL)-N-(2-methylphenyl)-3-phenylpropanamide

Uniqueness

The unique combination of functional groups in 2-(1,3-Dioxo-2,3-dihydro-1H-isoindol-2-YL)-N-(2-methylphenyl)-3-(4-nitrophenyl)propanamide distinguishes it from similar compounds. The presence of both nitrophenyl and methylphenyl groups may confer distinct chemical reactivity and biological activity, making it a valuable compound for various applications.

Properties

IUPAC Name

2-(1,3-dioxoisoindol-2-yl)-N-(2-methylphenyl)-3-(4-nitrophenyl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H19N3O5/c1-15-6-2-5-9-20(15)25-22(28)21(14-16-10-12-17(13-11-16)27(31)32)26-23(29)18-7-3-4-8-19(18)24(26)30/h2-13,21H,14H2,1H3,(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OJZVMQDRRUQCDT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1NC(=O)C(CC2=CC=C(C=C2)[N+](=O)[O-])N3C(=O)C4=CC=CC=C4C3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H19N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

429.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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